molecular formula C7H6ClFS B13059413 (3-Chloro-5-fluorophenyl)methanethiol

(3-Chloro-5-fluorophenyl)methanethiol

Cat. No.: B13059413
M. Wt: 176.64 g/mol
InChI Key: OMKUWZPQTHUHFW-UHFFFAOYSA-N
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Description

(3-Chloro-5-fluorophenyl)methanethiol: is an organic compound with the molecular formula C₇H₆ClFS It is a derivative of benzyl mercaptan, where the benzene ring is substituted with chlorine and fluorine atoms at the 3 and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-5-fluorophenyl)methanethiol typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 3-chloro-5-fluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH₄) in a suitable solvent like methanol.

    Thiol Formation: The alcohol is then converted to the thiol using a thiolating agent such as thiourea in the presence of hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-5-fluorophenyl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Substitution: The chlorine and fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in aqueous solution or potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Substitution: Substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Chloro-5-fluorophenyl)methanethiol has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound’s derivatives may exhibit biological activity and are investigated for potential therapeutic uses.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3-Chloro-5-fluorophenyl)methanethiol depends on its specific application. In organic synthesis, it acts as a nucleophile due to the presence of the thiol group, which can attack electrophilic centers in other molecules. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3-Chloro-5-fluorophenyl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.

    (3-Chloro-5-fluorophenyl)acetic acid: Contains a carboxylic acid group instead of a thiol group.

    (3-Chloro-5-fluorophenyl)amine: Contains an amine group instead of a thiol group.

Uniqueness

(3-Chloro-5-fluorophenyl)methanethiol is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. The thiol group also imparts distinct chemical properties, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C7H6ClFS

Molecular Weight

176.64 g/mol

IUPAC Name

(3-chloro-5-fluorophenyl)methanethiol

InChI

InChI=1S/C7H6ClFS/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2

InChI Key

OMKUWZPQTHUHFW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Cl)CS

Origin of Product

United States

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